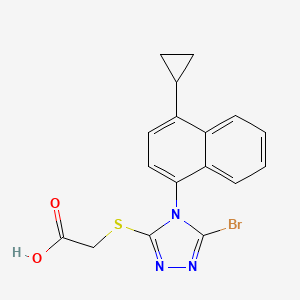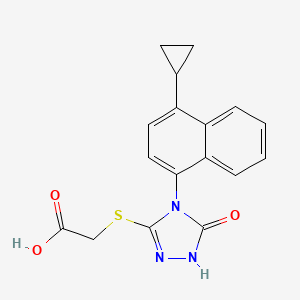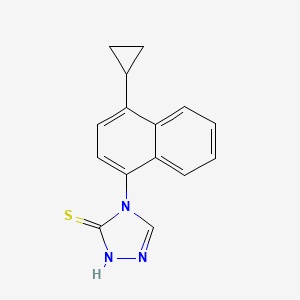
Impureté de Darifénacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darifenacin impurity refers to the by-products or degradation products formed during the synthesis, storage, or handling of darifenacin, a medication used to treat urinary incontinence by blocking M3 muscarinic acetylcholine receptors . These impurities can affect the purity, efficacy, and safety of the pharmaceutical product.
Applications De Recherche Scientifique
Darifenacin impurities are studied extensively to ensure the safety and efficacy of the pharmaceutical product. These studies involve:
Identification and Characterization: Using techniques like HPLC, NMR, and IR to identify and characterize impurities.
Forced Degradation Studies: To understand the stability of the drug substance under different conditions.
Pharmacological Studies: To assess the impact of impurities on the pharmacological properties of darifenacin.
Mécanisme D'action
Target of Action
Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
Darifenacin selectively antagonizes the muscarinic M3 receptor . This interaction results in the blocking of M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .
Analyse Biochimique
Biochemical Properties
Darifenacin Impurity interacts with M3 muscarinic acetylcholine receptors . These receptors are involved in various biochemical reactions, particularly those related to bladder muscle contractions .
Cellular Effects
Darifenacin Impurity affects various types of cells, particularly those in the bladder. By blocking M3 muscarinic acetylcholine receptors, it reduces the urgency to urinate . This implies that Darifenacin Impurity can influence cell signaling pathways and cellular metabolism related to bladder function .
Molecular Mechanism
The molecular mechanism of Darifenacin Impurity involves its selective antagonism of the muscarinic M3 receptor . This interaction inhibits the activity of these receptors, thereby reducing bladder muscle contractions .
Temporal Effects in Laboratory Settings
In laboratory settings, Darifenacin Impurity exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms . This increases with a prolonged-release formulation . The drug is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces .
Metabolic Pathways
Darifenacin Impurity is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 . The main metabolic routes include monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Transport and Distribution
After oral administration, Darifenacin Impurity is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . This suggests that Darifenacin Impurity is distributed within the body primarily through the bloodstream.
Subcellular Localization
The subcellular localization of Darifenacin Impurity is not explicitly documented. Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with M3 muscarinic acetylcholine receptors .
Méthodes De Préparation
The synthesis of darifenacin impurities involves various chemical reactions and conditions. For instance, impurities such as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) and 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) are formed during the synthesis of darifenacin hydrobromide . These impurities are identified and characterized using techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy (IR) .
Analyse Des Réactions Chimiques
Darifenacin impurities undergo various chemical reactions, including:
Oxidation: Impurities are susceptible to oxidative degradation.
Hydrolysis: The drug substance is stable under acidic, alkaline, and aqueous hydrolysis conditions.
Thermal and Photolytic Conditions: The drug substance is stable under these conditions.
Common reagents used in these reactions include oxidizing agents, acids, bases, and solvents. Major products formed from these reactions include various degradation products and by-products, such as Imp-A, Imp-B, Imp-C, and Imp-D .
Comparaison Avec Des Composés Similaires
Darifenacin impurities can be compared with impurities from other antimuscarinic drugs used to treat overactive bladder, such as oxybutynin and solifenacin . While the impurities from these drugs may have similar chemical structures, the specific impurities and their impact on the drug’s efficacy and safety can vary. Darifenacin’s unique selectivity for the M3 receptor distinguishes it from other similar compounds .
Similar Compounds
Oxybutynin: Another antimuscarinic drug used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist used for similar indications.
Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.
These compounds share similar therapeutic uses but differ in their chemical structures and selectivity for muscarinic receptors .
Propriétés
Numéro CAS |
1048979-09-4 |
|---|---|
Formule moléculaire |
C28H30N2O2 |
Poids moléculaire |
426.55 |
Apparence |
Off-White Solid |
melting_point |
125-127°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; UK-201705 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












